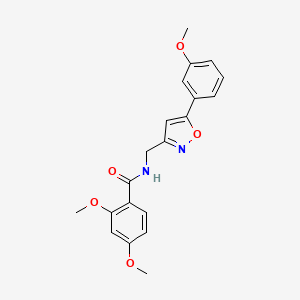

![molecular formula C21H17ClN4O3 B2578828 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-45-7](/img/structure/B2578828.png)

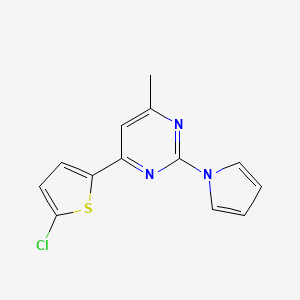

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of cyclin-dependent kinases (CDKs), which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of a new set of small molecules . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications

Synthesis Techniques

Pyrrolo[3,2-d]pyrimidine Derivatives Synthesis : A study by Majumdar, Das, & Jana (1998) details the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from dimethyluracils, highlighting a simple treatment process with m-chloroperoxybenzoic acid.

Synthesis of Benzodifuranyl Derivatives : Abu‐Hashem, Al-Hussain, & Zaki (2020) explore the synthesis of novel benzodifuranyl derivatives, including pyrimidine and thiazolopyrimidines, from visnaginone and khellinone. These compounds showcase significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Facile Synthesis Approach : Bommeraa, Merugu, & Eppakayala (2019) developed a simplified method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing an efficient and high-yield process (Bommeraa et al., 2019).

Biological and Antimicrobial Applications

Antimicrobial and Antitumor Activities : Synthesis of thiazolopyrimidine derivatives shows potential biological applications. The study by Akbari et al. (2008) indicates significant inhibition of bacterial and fungal growth, suggesting their use as antimicrobial agents.

Antiproliferative and Antiviral Properties : Pudlo et al. (1990) explore the antiproliferative and antiviral activities of pyrrolo[2,3-d]pyrimidines, indicating their potential in medical applications, particularly in antitumor and antiviral therapies (Pudlo et al., 1990).

Antibacterial and Antifungal Efficacy : Kolisnyk et al. (2015) report on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, exhibiting notable antibacterial and antifungal activities. This suggests their potential as effective antimicrobial agents (Kolisnyk et al., 2015).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Additionally, further studies could explore its potential in other therapeutic areas, given the wide range of biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

Target of action

The compound is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds known to have biological activity . .

Mode of action

Many pyrrolo[3,2-d]pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Protein kinases, which are potential targets of pyrrolo[3,2-d]pyrimidine derivatives, are involved in numerous cellular pathways, including those regulating cell growth and survival .

Result of action

Inhibitors of protein kinases can affect cell growth and survival, and have potential as anticancer agents .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes such as CDK2, a key player in cell cycle regulation . The nature of these interactions is primarily inhibitory, with the compound acting as a competitive inhibitor of the enzyme .

Cellular Effects

In terms of cellular effects, this compound has been shown to have significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

It has been observed to have long-term effects on cellular function, particularly in terms of cell cycle progression and apoptosis induction within HCT cells .

Properties

IUPAC Name |

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZDKJWRCUOKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)

![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)

![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)

![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)

![Ethyl 4-[[2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2578765.png)